2-Chloro-5-iodotoluene
Overview
Description
2-Chloro-5-iodotoluene is a halogenated hydrocarbon.
Scientific Research Applications
Friedel–Crafts Acylation and Benzoylation : 2-Chloro-5-iodotoluene has been investigated in Friedel–Crafts reactions, specifically in acetylation and benzoylation. These reactions are important for the synthesis of different aromatic ketones (Gore, Thorburn, & Weyell, 1973).
Functionalization of β-Dicarbonyl Compounds : The compound has been used as a mediator in α-oxygen functionalization of β-dicarbonyl compounds. This involves the introduction of various oxygen-containing functionalities, a key step in synthesizing complex organic molecules (Yu, Tian, & Zhang, 2010).
Dihalogenation Reactions : this compound is utilized in dihalogenation reactions, specifically in α-carbonyl dihalogenation. These reactions are critical in the synthesis of gem-dihalogenated products (Tao, Tran, & Murphy, 2013).
Iodofluorination of Alkenes and Alkynes : It's been used in iodofluorination reactions with alkenes and alkynes, adding iodine and fluorine across double or triple bonds (Conte, Panunzi, & Tingoli, 2006).
Photodissociation Studies : The compound is also a subject of study in photodissociation dynamics, providing insights into the behavior of aromatic compounds under light exposure (Liu et al., 2016).
Excess Molar Enthalpies Measurement : Its interactions with toluene have been analyzed to understand the thermodynamic properties of mixtures involving halogenoaromatic compounds (Otín et al., 1985).
Oxidative Intramolecular Alkene Arylation : It's used in oxidative intramolecular couplings for the synthesis of polycyclic aromatic hydrocarbons. This metal-free and chemoselective method utilizes hypervalent iodine reagents (Zhao, Britt, & Murphy, 2018).
Dichlorination Reactions : The compound is involved in catalytic dichlorination reactions as an alternative to using chlorine gas, representing a safer and more efficient method for synthesizing chlorinated compounds (Peplow, 2019).
Spectroscopic Studies : Its electronic and vibrational spectra have been studied to understand its thermodynamic functions and structural properties (Goel, 1984).
Reductive Coupling in Organic Synthesis : Used in the reductive coupling of organic halides, specifically in the synthesis of biaryls. This process is crucial in various organic synthesis applications (Nakajima, Shintani, & Hara, 1980).
Safety and Hazards
2-Chloro-5-iodotoluene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling it. It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-chloro-4-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDKGFWRIYSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400781 | |
Record name | 2-Chloro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-41-8 | |
Record name | 1-Chloro-4-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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